8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C19H23ClN2O4 and its molecular weight is 378.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.1346349 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihypertensive Agents
Compounds structurally related to 8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one have been synthesized and tested for their antihypertensive properties. A study by Caroon et al. (1981) on a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones showed that some derivatives possess significant antihypertensive activity. These compounds were evaluated as alpha-adrenergic blockers, with certain derivatives identified as alpha2-adrenoceptor antagonists, suggesting potential for controlling blood pressure without significant orthostatic hypotension Caroon et al., 1981.
ORL1 Receptor Agonists
Röver et al. (2000) discovered a series of compounds acting as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These non-peptide agonists exhibit moderate to good selectivity versus opioid receptors and behave as full agonists in biochemical assays. This highlights the potential of these compounds in developing new therapeutic agents targeting the ORL1 receptor Röver et al., 2000.
Antiviral Activity
Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives and evaluated their activity against human coronavirus and influenza virus. Notably, certain compounds demonstrated significant inhibition of human coronavirus 229E replication. This suggests the potential of such structures for antiviral drug development, especially given the global importance of managing viral infections Apaydın et al., 2019.
Radioprotective Properties
Shapiro et al. (1968) explored the radioprotective properties of 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decan dihydrochloride. The compound showed potential in protecting against lethal doses of X-radiation in mice, with a significant survival rate in pretreated animals. This indicates a promising avenue for the development of agents that can mitigate the effects of radiation exposure Shapiro et al., 1968.
Future Directions
Properties
IUPAC Name |
8-[2-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4/c1-21-12-19(11-18(21)24)2-4-22(5-3-19)17(23)9-13-8-15-16(10-14(13)20)26-7-6-25-15/h8,10H,2-7,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFXXFZEPQYNQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)C(=O)CC3=CC4=C(C=C3Cl)OCCO4)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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